2-Chloro-N-cyclopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide
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Overview
Description
2-Chloro-N-cyclopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a cyclopropyl group, and a thiophene ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide typically involves the following steps:
Formation of the Acetamide Backbone: The starting material, 2-chloroacetamide, is reacted with cyclopropylamine under basic conditions to form N-cyclopropyl-2-chloroacetamide.
Introduction of the Thiophene Ring: The intermediate N-cyclopropyl-2-chloroacetamide is then reacted with 3-methylthiophen-2-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Major Products
Nucleophilic Substitution: Formation of substituted amides, thiol derivatives, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-Chloro-N-cyclopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and inflammation.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways involving amides and thiophenes.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes such as cyclooxygenases or kinases, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-cyclopropylacetamide: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity and applications.
N-Cyclopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide: Lacks the chloro group, which reduces its potential for nucleophilic substitution reactions.
2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide: Lacks the cyclopropyl group, which may affect its biological activity and interaction with molecular targets.
Uniqueness
2-Chloro-N-cyclopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-[(3-methylthiophen-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS/c1-8-4-5-15-10(8)7-13(9-2-3-9)11(14)6-12/h4-5,9H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STENETYZOOYPGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN(C2CC2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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